Cas no 138247-43-5 (N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine)

N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine is a modified lysine derivative featuring a carboxy-substituted phenylpropyl group at the N2-position. This compound is of interest in peptide synthesis and medicinal chemistry due to its structural similarity to intermediates used in angiotensin-converting enzyme (ACE) inhibitor research. The chiral (S)-configuration ensures stereochemical precision, while the carboxyl and lysine moieties provide functional handles for further derivatization. Its well-defined structure makes it suitable for studying enzyme-substrate interactions or designing bioactive peptides. The product is typically characterized by high purity and stability, meeting rigorous research standards for applications in drug discovery and biochemical studies.
N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine structure
138247-43-5 structure
Product Name:N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine
CAS No:138247-43-5
MF:C16H24N2O4
MW:308.372764587402
CID:889824
PubChem ID:18639359
Update Time:2025-06-08

N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine Chemical and Physical Properties

Names and Identifiers

    • N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine
    • [S-(R*,R*)]-α-[(5-AMino-1-carboxypentyl)aMino]benzenebutanoic Acid
    • (2S)-6-amino-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]hexanoic acid
    • 138247-43-5
    • (.ALPHA.S)-.ALPHA.-(((1S)-5-AMINO-1-CARBOXYPENTYL)AMINO)BENZENEBUTANOIC ACID
    • BENZENEBUTANOIC ACID, .ALPHA.-(((1S)-5-AMINO-1-CARBOXYPENTYL)AMINO)-, (.ALPHA.S)-
    • (2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoic acid
    • Benzenebutanoic acid, alpha-(((1S)-5-amino-1-carboxypentyl)amino)-, (alphaS)-
    • SCHEMBL661267
    • LISINOPRIL DIHYDRATE IMPURITY H [EP IMPURITY]
    • (S)-6-Amino-2-(((S)-1-carboxy-3-phenylpropyl)amino)hexanoic acid
    • SGW3H7HBJ6
    • 305332-61-0
    • Lisinopril CPP Lysine Impurity
    • (2S)-6-Amino-2-(((1S)-1-carboxy-3-phenylpropyl)amino)hexanoic acid
    • Lisinopril dihydrate impurity H [EP]
    • (S)-6-Amino-2-(((S)-1-carboxy-3-phenylpropyl)amino)hexanoicacid
    • Benzenebutanoic acid, alpha-[[(1S)-5-amino-1-carboxypentyl]amino]-, (alphaS)-
    • UNII-SGW3H7HBJ6
    • (alphaS)-alpha-(((1S)-5-Amino-1-carboxypentyl)amino)benzenebutanoic acid
    • Inchi: 1S/C16H24N2O4/c17-11-5-4-8-13(15(19)20)18-14(16(21)22)10-9-12-6-2-1-3-7-12/h1-3,6-7,13-14,18H,4-5,8-11,17H2,(H,19,20)(H,21,22)/t13-,14-/m0/s1
    • InChI Key: CJPMLWRZFHGSOZ-KBPBESRZSA-N
    • SMILES: OC([C@H](CCCCN)N[C@H](C(=O)O)CCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 308.17400
  • Monoisotopic Mass: 308.17360725g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 11
  • Complexity: 343
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.1
  • Topological Polar Surface Area: 113Ų

Experimental Properties

  • Melting Point: 155-157°C
  • PSA: 112.65000
  • LogP: 2.33540

N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine Security Information

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N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine Related Literature

Additional information on N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine

Comprehensive Overview of N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine (CAS No. 138247-43-5): Properties, Applications, and Research Insights

N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine (CAS No. 138247-43-5) is a specialized lysine derivative with significant relevance in pharmaceutical and biochemical research. This compound, often abbreviated as CPP-Lys, features a unique carboxy-phenylpropyl moiety attached to the L-lysine backbone, making it a valuable intermediate in drug development and enzyme inhibition studies. Its molecular structure combines the properties of amino acids and aromatic carboxylic acids, enabling diverse applications in targeted therapies and peptide synthesis.

Recent trends in biomedical research highlight growing interest in N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine due to its potential role in modulating enzyme activity, particularly in cardiovascular and metabolic diseases. Researchers are exploring its utility as a competitive inhibitor for angiotensin-converting enzyme (ACE) analogs, aligning with the surge in demand for precision medicine solutions. The compound's chiral center at the S-configuration further enhances its selectivity, a feature highly sought after in drug design.

From a synthetic chemistry perspective, CAS No. 138247-43-5 is synthesized via stereoselective methods to ensure high enantiomeric purity. Advanced techniques like HPLC and NMR spectroscopy are employed for quality control, addressing the pharmaceutical industry's stringent standards. Its water solubility and stability under physiological conditions make it suitable for in vivo studies, a topic frequently searched in academic databases and AI-driven literature reviews.

The compound's relevance extends to nutraceutical applications, where its bioactive properties are investigated for anti-inflammatory and antioxidant effects. With rising consumer interest in functional ingredients, N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine is gaining attention in dietary supplement formulations. This aligns with the broader market trend toward personalized nutrition, a hot topic in healthtech discussions.

In computational biology, CPP-Lys serves as a model compound for molecular docking simulations, aiding in the discovery of novel therapeutics. Its interaction with proteolytic enzymes is a frequent subject of machine learning-based studies, reflecting the intersection of AI and drug discovery. Such applications resonate with queries like "how to predict enzyme-substrate interactions" or "role of amino acid derivatives in silico modeling," commonly searched in scientific forums.

Regulatory and safety profiles of CAS No. 138247-43-5 adhere to GMP and ISO guidelines, ensuring compliance in global markets. The compound is classified as non-hazardous under standard handling conditions, though proper lab protocols are recommended. This information addresses frequent searches about "chemical safety of lysine derivatives" and "storage conditions for peptide intermediates."

Future research directions for N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine may focus on its synergistic effects with other bioactive compounds, leveraging multi-omics approaches. As the scientific community prioritizes sustainable chemistry, greener synthesis routes for this compound are likely to emerge, a topic gaining traction in grant proposals and industry white papers.

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